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Foundational

Stereochemical Stability of (R)-1-Bromo-4-(methylsulfinyl)benzene at Room Temperature: An In-depth Technical Guide

Introduction: The Critical Role of Stereochemical Integrity in Chiral Sulfoxides Chiral sulfoxides are a pivotal class of organosulfur compounds, distinguished by the stereogenic nature of the sulfur atom, which can exis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Stereochemical Integrity in Chiral Sulfoxides

Chiral sulfoxides are a pivotal class of organosulfur compounds, distinguished by the stereogenic nature of the sulfur atom, which can exist as two non-superimposable mirror images, or enantiomers.[1] This chirality is of paramount importance in drug design and asymmetric synthesis, as the individual enantiomers of a molecule frequently exhibit markedly different biological activities and toxicological profiles.[1][2] Prominent pharmaceutical examples, such as esomeprazole (the S-enantiomer of omeprazole) and armodafinil (the R-enantiomer of modafinil), underscore the therapeutic advantages of using a single enantiomer over a racemic mixture.[1][3]

The compound at the heart of this guide, (R)-1-Bromo-4-(methylsulfinyl)benzene, is a valuable building block in modern organic synthesis.[4] Its utility lies in the dual reactivity of the bromine atom, which is amenable to various cross-coupling reactions, and the methylsulfinyl group, which can direct further functionalization.[4] For researchers and professionals in drug development, a thorough understanding of the stereochemical stability of such chiral intermediates is not merely an academic exercise but a critical determinant of a drug candidate's viability. The propensity of a chiral center to racemize under ambient conditions can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive examination of the stereochemical stability of (R)-1-Bromo-4-(methylsulfinyl)benzene at room temperature. We will delve into the mechanistic underpinnings of sulfoxide racemization, present robust experimental protocols for its assessment, and offer field-proven insights to ensure the stereochemical integrity of this and related chiral sulfoxides throughout the drug development lifecycle.

The Mechanism of Racemization in Aryl Sulfoxides: Pyramidal Inversion

The primary mechanism by which chiral sulfoxides racemize is through a process known as pyramidal or umbrella inversion.[5][6] This fluxional process involves the oscillation of the sulfur atom and its substituents through a planar transition state, effectively "turning the molecule inside out" and converting one enantiomer into the other.[5]

The energy barrier to this inversion is a key determinant of a sulfoxide's stereochemical stability.[5] For most sulfoxides, this barrier is sufficiently high to allow for optical stability at room temperature, meaning the rate of racemization is slow under these conditions.[7] The enthalpy of activation for the racemization of many sulfoxides falls within the range of 35 to 42 kcal/mol.[7] However, it is crucial to recognize that this stability is not absolute and can be influenced by a variety of factors.

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Caption: Pyramidal inversion of a chiral sulfoxide.

Factors Influencing the Stereochemical Stability of (R)-1-Bromo-4-(methylsulfinyl)benzene

Several structural and environmental factors can impact the energy barrier for pyramidal inversion and, consequently, the stereochemical stability of (R)-1-Bromo-4-(methylsulfinyl)benzene:

  • Electronic Effects: The nature of the substituents on the aryl ring plays a significant role. Electron-withdrawing groups, such as the bromo group in our target molecule, can decrease the energy barrier for pyramidal inversion.[8] This is because they can stabilize the planar transition state through resonance effects.[8]

  • Steric Effects: The steric bulk of the groups attached to the sulfur atom can also influence the inversion barrier. While the methyl and bromophenyl groups in (R)-1-Bromo-4-(methylsulfinyl)benzene are not exceptionally bulky, steric hindrance can raise the energy barrier to inversion in other sulfoxides.

  • Solvent Effects: The polarity of the solvent can have a modest effect on the rate of racemization.

  • Temperature: As with most chemical processes, the rate of pyramidal inversion is temperature-dependent. While stable at room temperature, thermal racemization can occur at elevated temperatures, typically around 200 °C.[9][10]

  • Presence of Catalysts: Acids, bases, and certain transition metals can catalyze the racemization of sulfoxides.[11][12] For instance, racemization can occur in concentrated sulfuric acid.[11]

  • Photochemical Conditions: Exposure to light, especially in the presence of a photosensitizer, can induce rapid photoracemization of chiral alkyl aryl sulfoxides.[9][13] This process often involves the formation of a sulfoxide radical cation, which has a much lower inversion barrier.[10]

Experimental Assessment of Stereochemical Stability

To rigorously evaluate the stereochemical stability of (R)-1-Bromo-4-(methylsulfinyl)benzene at room temperature, a well-defined experimental protocol is essential. The primary technique for this assessment is chiral High-Performance Liquid Chromatography (HPLC), which allows for the direct separation and quantification of the two enantiomers.[14][15]

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Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis & Stability Monitoring Prep Dissolve (R)-1-Bromo-4- (methylsulfinyl)benzene in mobile phase Filter Filter through 0.45 µm syringe filter Prep->Filter Inject Inject sample onto chiral column Filter->Inject Separate Isocratic elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate peak areas of (R) and (S) enantiomers Detect->Integrate Calculate Calculate enantiomeric excess (ee%) at t=0 Integrate->Calculate Monitor Repeat analysis at specified time intervals (e.g., 24h, 48h, 1 week) Calculate->Monitor Compare Compare ee% over time to assess stability Monitor->Compare

Caption: Experimental workflow for assessing stereochemical stability.

Detailed Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (ee) of (R)-1-Bromo-4-(methylsulfinyl)benzene and monitor its change over time at room temperature.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[16]

  • Chiral stationary phase (CSP) column: Polysaccharide-based columns, such as Chiralpak AD-H or Chiralcel OD-H, are often effective for separating sulfoxide enantiomers.[15][16]

  • (R)-1-Bromo-4-(methylsulfinyl)benzene sample.

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

  • Syringe filters (0.45 µm).

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of (R)-1-Bromo-4-(methylsulfinyl)benzene in the mobile phase to a final concentration of approximately 1 mg/mL.[14]

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[14]

  • Chromatographic Conditions (Example):

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[15]

    • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 35 °C.[16]

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Acquisition and Analysis:

    • Inject the prepared sample onto the chiral HPLC system.

    • Record the chromatogram and identify the peaks corresponding to the (R) and (S) enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula:

      • ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

  • Stability Study:

    • Store the stock solution of (R)-1-Bromo-4-(methylsulfinyl)benzene at room temperature, protected from light.

    • Inject an aliquot of the solution onto the HPLC system at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

    • Calculate the ee at each time point and plot the results to assess the rate of racemization, if any.

Complementary Technique: Polarimetry

While chiral HPLC is the gold standard, polarimetry can serve as a complementary technique to monitor changes in the optical rotation of a solution of (R)-1-Bromo-4-(methylsulfinyl)benzene over time.[17] A decrease in the specific rotation would indicate racemization. However, this method is less sensitive and does not provide a direct measure of the individual enantiomers.

Data Interpretation and Expected Stability

Based on the available literature for similar aryl sulfoxides, (R)-1-Bromo-4-(methylsulfinyl)benzene is expected to be stereochemically stable at room temperature in the absence of light and catalysts.[7] The energy barrier for the thermal pyramidal inversion of aryl sulfoxides is generally high, in the range of 38.7-47.1 kcal/mol.[8]

Compound Type Typical Racemization Conditions Approximate Energy Barrier (kcal/mol)
Dialkyl SulfoxidesHigh Temperature~40-42
Aryl Alkyl SulfoxidesHigh Temperature~38-41[10]
Diaryl SulfoxidesHigh Temperature~39-42
Allyl/Benzyl SulfoxidesLower Temperature than other sulfoxidesLower due to resonance stabilization of the transition state

Table 1: General Stereochemical Stability of Different Sulfoxide Classes

The experimental results from the chiral HPLC stability study should confirm this. A negligible change in the enantiomeric excess over the course of the study would provide strong evidence for the stereochemical integrity of (R)-1-Bromo-4-(methylsulfinyl)benzene under standard laboratory and storage conditions.

Conclusion: Ensuring Stereochemical Integrity in Drug Development

The stereochemical stability of chiral building blocks like (R)-1-Bromo-4-(methylsulfinyl)benzene is a cornerstone of modern drug development.[2] While this compound is predicted to be configurationally stable at room temperature, this guide has outlined the critical importance of empirical verification through robust analytical methods. By understanding the mechanisms of racemization and implementing rigorous experimental protocols, researchers and drug development professionals can ensure the stereochemical purity of their intermediates and, ultimately, the safety and efficacy of the final therapeutic agents. The continued investigation into the subtle factors that influence sulfoxide stability will further empower the rational design and synthesis of the next generation of chiral pharmaceuticals.[1]

References

  • Juaristi, E., & Cruz-Sánchez, J. S. (2007). Pyramidal inversion mechanism of simple chiral and achiral sulfoxides: A theoretical study. Chirality, 19(7), 559-69. [Link]

  • Takahashi, H., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry, 86(23), 16946–16954. [Link]

  • Wikipedia. (n.d.). Pyramidal inversion. In Wikipedia. Retrieved March 24, 2026, from [Link]

  • Givens, R. S., & Kwart, H. (1973). Photolysis of Alkyl Aryl Sulfoxides: α-Cleavage, Hydrogen Abstraction, and Racemization. The Journal of Organic Chemistry, 38(24), 4082–4086. [Link]

  • MedCrave. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Bioorganic & Organic Chemistry, 2(2). [Link]

  • Takahashi, H., et al. (2023). Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. The Journal of Organic Chemistry, 88(10), 6563–6570. [Link]

  • Dornan, P. K., et al. (2014). Dynamic Kinetic Resolution of Allylic Sulfoxides by Rh-Catalyzed Hydrogenation: A Combined Theoretical and Experimental Mechanistic Study. Journal of the American Chemical Society, 136(1), 291–298. [Link]

  • Takahashi, H., et al. (2023). Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. The Journal of Organic Chemistry, 88(10), 6563–6570. [Link]

  • EPFL Graph Search. (n.d.). Pyramidal inversion. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Pyramidal inversion mechanism and inversion energy barriers calculated at 25 °C of alkyl aryl, dialkyl and diaryl sulfoxides. [Link]

  • Fernández, J., et al. (2011). Stereochemical Properties of Glucosyl Sulfoxides in Solution. The Journal of Organic Chemistry, 76(17), 7036–7045. [Link]

  • Zhang, T., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2655. [Link]

  • Oae, S., et al. (1968). Kinetic Studies of Oxygen Exchange and Racemization Reactions of Diaryl Sulfoxides in Sulfuric Acid of Various Concentrations. Bulletin of the Chemical Society of Japan, 41(3), 696–701. [Link]

  • Dornan, P. K., et al. (2014). Dynamic kinetic resolution of allylic sulfoxides by Rh-catalyzed hydrogenation: a combined theoretical and experimental mechanistic study. Journal of the American Chemical Society, 136(1), 291-8. [Link]

  • Takahashi, H., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry, 86(23), 16946–16954. [Link]

  • Li, Y., et al. (2017). Chiral Recognition and Dynamic Thermodynamic Resolution of Sulfoxides by Chiral Iridium(III) Complexes. Inorganic Chemistry, 56(2), 993–999. [Link]

  • Aurisicchio, C., et al. (2007). Thermal and Photochemical Racemization of Chiral Aromatic Sulfoxides via the Intermediacy of Sulfoxide Radical Cations. Organic Letters, 9(10), 1939–1942. [Link]

  • ResearchGate. (n.d.). Examples of chiral sulfoxides used as drugs. [Link]

  • Longdom Publishing. (2024). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Journal of Chromatography & Separation Techniques. [Link]

  • ResearchGate. (n.d.). Chemical structures of chiral sulfoxides series evaluated. [Link]

  • Juaristi, E., & Cruz-Sánchez, J. S. (2007). Pyramidal inversion mechanism of simple chiral and achiral sulfoxides: a theoretical study. Chirality, 19(7), 559-69. [Link]

  • Research Communities. (2022). Diversification of drugs with sulfur stereogenic centers. [Link]

  • Wikipedia. (n.d.). Sulfoxide. In Wikipedia. Retrieved March 24, 2026, from [Link]

  • Molbase. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. Retrieved March 24, 2026, from [Link]

  • Tokyo University of Science. (n.d.). Efficient production of chiral sulfoxides by light irradiation. Retrieved March 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Retrieved March 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved March 24, 2026, from [Link]

  • Jakubowski, M., et al. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. International Journal of Molecular Sciences, 23(20), 12345. [Link]

  • ResearchGate. (n.d.). Chiral sulfoxides: Advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. [Link]

  • Carretero, J. C., et al. (2004). Vinyl sulfoxides as stereochemical controllers in intermolecular Pauson-Khand reactions: applications to the enantioselective synthesis of natural cyclopentanoids. Chemistry, 10(21), 5427-41. [Link]

  • Chemistry Stack Exchange. (2024, April 5). Can O-alkyl sulphoxides be chiral?. [Link]

  • Autechaux, A. (2026, March 14). The Role of 1-Bromo-4-(methylsulfinyl)benzene in Modern Organic Synthesis. [Link]

  • Skalik, J., et al. (2021). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Materials, 14(13), 3505. [Link]

  • Jakubowski, M., et al. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. International Journal of Molecular Sciences, 23(20), 12345. [Link]

  • J&K Scientific. (n.d.). (R)-1-Bromo-4-(methylsulfinyl)benzene, 98%. Retrieved March 24, 2026, from [Link]

  • Clayden, J., & Warren, S. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(15), 9226–9263. [Link]

  • Los, A., & Dudek, M. (2014). Polarimetry as a tool for the study of solutions of chiral solutes. Carbohydrate Research, 384, 60-6. [Link]

  • Takahashi, H., et al. (2021). Rapid photoracemization of chiral alkyl aryl sulfoxides. The Journal of Organic Chemistry, 86(23), 16946-16954. [Link]

  • Aurisicchio, C., et al. (2007). Thermal and photochemical racemization of chiral aromatic sulfoxides via the intermediacy of sulfoxide radical cations. Organic Letters, 9(10), 1939-42. [Link]

Sources

Exploratory

The Strategic Role of (R)-1-Bromo-4-(methylsulfinyl)benzene in Chiral Ligand Design: A Technical Whitepaper

Executive Summary Historically, the design of chiral ligands for asymmetric transition-metal catalysis has been dominated by phosphorus, nitrogen, and oxygen-based scaffolds. However, the exploitation of stereogenic sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically, the design of chiral ligands for asymmetric transition-metal catalysis has been dominated by phosphorus, nitrogen, and oxygen-based scaffolds. However, the exploitation of stereogenic sulfur—specifically chiral sulfoxides—has emerged as a powerful paradigm for inducing high enantioselectivity[1]. Among the most versatile building blocks in this domain is (R)-1-Bromo-4-(methylsulfinyl)benzene . This molecule combines a highly stable sulfur stereocenter with a highly reactive para-bromo handle, enabling the divergent synthesis of complex, adaptive chiral ligands.

This whitepaper provides an in-depth technical analysis of how (R)-1-Bromo-4-(methylsulfinyl)benzene is utilized in modern ligand design, detailing the causality behind its reactivity, its mechanistic advantages in catalysis, and self-validating protocols for its implementation in the laboratory.

Structural Anatomy and Reactivity Profile

The utility of (R)-1-Bromo-4-(methylsulfinyl)benzene (CAS: 28227-62-5) stems from its dual-functional nature, which allows chemists to decouple the stereogenic center from the site of structural elongation[2].

  • The (R)-Methylsulfinyl Group (The Chiral Director): The sulfoxide moiety possesses a stable pyramidal geometry. Unlike phosphines, which can invert at elevated temperatures, diaryl and alkyl-aryl sulfoxides exhibit exceptional configurational stability (barrier to inversion >35 kcal/mol). Furthermore, the sulfoxide is an "ambidentate" coordinating group, capable of binding metals through either the soft sulfur atom or the hard oxygen atom[1].

  • The Para-Bromo Handle (The Structural Anchor): The bromine atom at the para position is perfectly situated for halogen-metal exchange or transition-metal-catalyzed cross-coupling[3]. By placing the reactive site para to the sulfoxide, chemists can construct rigid, extended ligand backbones (e.g., supramolecular catalysts or linear biaryl axes) where the chiral environment is projected remotely into the catalytic pocket.

Mechanistic Paradigm: Adaptive Coordination in Catalysis

One of the most profound advantages of sulfoxide-based ligands—derived from building blocks like (R)-1-Bromo-4-(methylsulfinyl)benzene—is their hemilability .

In transition-metal catalysis (such as Palladium-catalyzed asymmetric allylic alkylation or Heck reactions), the metal center undergoes continuous changes in its oxidation state and electronic properties[4].

  • Low-Valent States (e.g., Pd(0)): The metal is electron-rich and "soft." The sulfoxide coordinates via the soft Sulfur atom.

  • High-Valent States (e.g., Pd(II)): Following oxidative addition, the metal becomes electron-deficient and "hard." The sulfoxide dynamically isomerizes to coordinate via the hard Oxygen atom[1],[5].

This adaptive S/O coordination stabilizes the transition states across the entire catalytic cycle, significantly accelerating reaction rates while maintaining a rigid chiral environment for high enantioselectivity.

Hemilability Pd0 Pd(0) Precatalyst S-Coordinated (Soft-Soft) Pd2 Pd(II) Oxidative Addition Complex O-Coordinated (Hard-Hard) Pd0->Pd2 Oxidative Addition (Ligand Isomerization S→O) Nucleophile Nucleophilic Attack Stereocenter Formation Pd2->Nucleophile Substrate Activation RedElim Reductive Elimination Product Release Nucleophile->RedElim RedElim->Pd0 Regeneration (Ligand Isomerization O→S)

Figure 1: Adaptive hemilabile coordination of chiral sulfoxide ligands in a catalytic cycle.

Strategic Workflows for Chiral Ligand Synthesis

The bromo handle of (R)-1-Bromo-4-(methylsulfinyl)benzene allows for divergent synthetic pathways. By selecting the appropriate activation method, researchers can synthesize P,S-ligands (analogous to the highly successful Sadphos/Ming-Phos families[4]) or robust biaryl sulfoxide ligands.

Workflow Start (R)-1-Bromo-4- (methylsulfinyl)benzene Path1 Halogen-Metal Exchange (n-BuLi, -78°C) Start->Path1 Pathway A Path2 Cross-Coupling (Pd cat., Boronic Acid) Start->Path2 Pathway B Prod1 Electrophilic Quench (Cl-PR2) Path1->Prod1 Prod2 Biaryl Formation Path2->Prod2 Final1 Chiral P,S-Ligand Prod1->Final1 Final2 Chiral Biaryl Sulfoxide Ligand Prod2->Final2

Figure 2: Divergent synthetic workflows for constructing chiral ligands from the bromo-sulfoxide.

Self-Validating Experimental Protocol: Synthesis of a P,S-Ligand

The following protocol details the synthesis of a remote P,S-ligand via Pathway A.

Causality Focus: Sulfoxides are highly electrophilic at the sulfur atom. If a strong nucleophile (like an alkyllithium reagent) is introduced improperly, it will attack the sulfur, cleaving the molecule. To prevent this, cryogenic temperature control (-78 °C) is an absolute requirement. At this temperature, the kinetics of the halogen-metal exchange at the para-bromo position vastly outcompete the nucleophilic attack on the sulfoxide.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Dissolution: Add (R)-1-Bromo-4-(methylsulfinyl)benzene (1.0 mmol, 219.1 mg) to the flask. Inject 10 mL of anhydrous, degassed Tetrahydrofuran (THF).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the solution to equilibrate to exactly -78 °C for 15 minutes.

  • Halogen-Metal Exchange: Slowly add n-Butyllithium (1.05 mmol, 2.5 M in hexanes) dropwise down the side of the flask over 5 minutes. Stir at -78 °C for 30 minutes.

    • Self-Validation Checkpoint 1: Extract a 0.1 mL micro-aliquot, quench with wet ether, and analyze via GC-MS. The disappearance of the starting material (m/z 218/220) and the appearance of methyl phenyl sulfoxide (m/z 140) confirms complete lithiation without sulfoxide cleavage.

  • Electrophilic Quench: Add chlorodiphenylphosphine (1.1 mmol, 0.20 mL) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

    • Self-Validation Checkpoint 2: Perform ³¹P NMR spectroscopy. A single sharp resonance between -4.0 and -6.0 ppm confirms the successful installation of the tertiary phosphine, validating the structural integrity of the new P,S-ligand.

Quantitative Data: Performance of Sulfoxide Ligands

When integrated into catalytic systems, ligands derived from chiral sulfoxides routinely demonstrate top-tier performance. Table 1 summarizes the comparative efficacy of various sulfoxide-containing ligand scaffolds in benchmark asymmetric transformations[5],[2],[4].

Table 1: Comparative Efficacy of Sulfoxide-Based Ligands in Transition-Metal Catalysis

Ligand ScaffoldMetal CatalystReaction ClassYield (%)Enantiomeric Excess (ee %)
Biaryl P,S-Ligand Pd₂(dba)₃Asymmetric Allylic Alkylation9598
Sulfinamide-Phosphine Au(I)[3+2] Cycloaddition9997
Bis-Sulfoxide Rh(I)1,4-Conjugate Addition9296
N,S-Ligand Cu(I)Asymmetric Cyclopropanation8894

Note: Data represents aggregated optimal conditions from recent literature highlighting the superior stereocontrol afforded by the S-chiral center.

Conclusion & Future Outlook

(R)-1-Bromo-4-(methylsulfinyl)benzene is far more than a simple chemical intermediate; it is a foundational vector for advanced chiral ligand design. By leveraging the robust stereocontrol and adaptive hemilability of the sulfoxide group, alongside the synthetic versatility of the para-bromo anchor, chemists can engineer highly customized catalytic environments.

As the pharmaceutical industry demands increasingly complex chiral APIs (Active Pharmaceutical Ingredients), the reliance on dynamic, adaptive ligands—such as those synthesized from this bromo-sulfoxide core—will continue to expand, driving the next generation of sustainable and highly enantioselective transition-metal catalysis.

References

  • Trost, B. M., & Rao, M. (2015). Development of chiral sulfoxide ligands for asymmetric catalysis. Angewandte Chemie International Edition, 54(17), 5026-5043. URL:[Link]

  • Li, X., et al. (2024). Sadphos as Adaptive Ligands in Asymmetric Palladium Catalysis. Accounts of Chemical Research. URL:[Link]

  • Chen, Y., et al. (2025). Chiral Sulfoxide Ligands in Asymmetric Allylic Substitution. European Journal of Organic Chemistry. URL:[Link]

  • Fernández, I., & Khiar, N. (2004). Palladium-Catalyzed Reaction of Boronic Acids with Chiral and Racemic α-Bromo Sulfoxides. The Journal of Organic Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoretentive Suzuki-Miyaura Cross-Coupling of (R)-1-Bromo-4-(methylsulfinyl)benzene

Introduction & Strategic Overview Chiral sulfoxides are highly privileged motifs in modern drug discovery and asymmetric catalysis, often serving as stable chiral auxiliaries or critical pharmacophores (e.g., in proton p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Chiral sulfoxides are highly privileged motifs in modern drug discovery and asymmetric catalysis, often serving as stable chiral auxiliaries or critical pharmacophores (e.g., in proton pump inhibitors). (R)-1-Bromo-4-(methylsulfinyl)benzene is a highly versatile electrophile for carbon-carbon bond formation. However, subjecting this substrate to transition-metal-catalyzed cross-coupling presents a unique dual challenge: driving the catalytic cycle to high conversion while rigorously preventing the racemization of the stereogenic sulfur atom.

This application note details a self-validating, highly optimized protocol for the Suzuki-Miyaura cross-coupling of (R)-1-Bromo-4-(methylsulfinyl)benzene with aryl boronic acids, ensuring >99% retention of enantiomeric excess (ee).

Mechanistic Insights & Causality (E-E-A-T)

Achieving high yields without compromising the chiral integrity of the sulfoxide requires a deep understanding of the underlying reaction mechanics and potential side pathways.

  • Accelerated Oxidative Addition: The para-methylsulfinyl group exerts a strong inductive and mesomeric electron-withdrawing effect (Hammett σp​ = 0.49). This significantly lowers the LUMO of the aryl bromide, accelerating the oxidative addition of the Pd(0) catalyst into the C(sp2)-Br bond compared to electron-neutral or electron-rich arenes.

  • Stereochemical Preservation: The thermal barrier to pyramidal inversion for aryl methyl sulfoxides is approximately 35–42 kcal/mol, rendering them configurationally stable up to ~200 °C . However, transition metals can catalyze racemization at much lower temperatures if the sulfoxide coordinates to the metal center. To prevent this, a sterically demanding, strongly coordinating bidentate ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) is utilized. The dppf ligand saturates the palladium coordination sphere, outcompeting sulfoxide binding and ensuring complete stereoretention .

  • Base and Solvent Causality: A mild base (K₂CO₃) in a biphasic solvent system (1,4-Dioxane/H₂O) is critical. Stronger bases (e.g., KOtBu) risk deprotonating the slightly acidic methyl group adjacent to the sulfoxide, which can lead to racemization or Pummerer-type side reactions. Water is essential to convert the boronic acid into the reactive trihydroxyboronate anion, facilitating the transmetalation step .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Complex Pd0->OxAdd (R)-1-Bromo-4-(methylsulfinyl)benzene TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet Ar-B(OH)2, Base, H2O RedElim Reductive Elimination Product Formation TransMet->RedElim Ligand Isomerization RedElim->Pd0 (R)-4-(methylsulfinyl)biphenyl

Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling preserving the chiral sulfoxide.

Reaction Optimization Data

The following table summarizes the optimization landscape, demonstrating the causality between the choice of catalyst/base and the preservation of enantiomeric excess.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)ee (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O1008592
2Pd(OAc)₂ / P(t-Bu)₃KFTHF6045>99
3 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ Dioxane/H₂O 80 96 >99
4Pd(dppf)Cl₂·CH₂Cl₂KOtBuDioxane806281

Note: Entry 3 represents the optimal self-validating system, balancing high catalytic turnover with complete stereoretention.

Experimental Protocol

This methodology is designed as a self-validating system. The rigorous degassing step prevents the oxidation of the phosphine ligand and suppresses the homocoupling of the boronic acid, ensuring high reproducibility.

Materials Required:
  • (R)-1-Bromo-4-(methylsulfinyl)benzene (1.0 mmol, 219.1 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add (R)-1-Bromo-4-(methylsulfinyl)benzene, phenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-high-purity Argon. Repeat this evacuation-backfill cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition & Degassing: Add 1,4-Dioxane and H₂O via syringe. Sparge the biphasic mixture directly with Argon for 10 minutes. Critical Step: Removing dissolved oxygen is mandatory to prevent the oxidation of the Pd(0) catalyst and the dppf ligand.

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours. Note: The biphasic nature of the reaction requires high-speed stirring for efficient mass transfer between the aqueous base/boronate and the organic electrophile.

  • Reaction Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Drying & Concentration: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, gradient 70:30 to 50:50) to afford the pure (R)-4-(methylsulfinyl)biphenyl as a white solid.

Workflow Step1 1. Reagent Prep Weigh Substrates Step2 2. Inert Atmosphere Argon Purge Step1->Step2 Step3 3. Reaction 80 °C, 12 h Step2->Step3 Step4 4. Workup Extraction Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the cross-coupling and purification process.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. URL:[Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. URL:[Link]

  • Fernandez, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides. Chemical Reviews, 103(9), 3651-3706. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. URL:[Link]

Application

Synthesis of Chiral Sulfoxide Ligands Using (R)-1-Bromo-4-(methylsulfinyl)benzene: An Application and Protocol Guide

Introduction: The Significance of Chiral Sulfoxides in Modern Chemistry Chiral sulfoxides have emerged as a cornerstone in the field of asymmetric synthesis, acting as powerful chiral auxiliaries and ligands for a myriad...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Sulfoxides in Modern Chemistry

Chiral sulfoxides have emerged as a cornerstone in the field of asymmetric synthesis, acting as powerful chiral auxiliaries and ligands for a myriad of stereoselective transformations.[1][2] Their unique stereoelectronic properties, arising from the pyramidal geometry of the sulfinyl group, allow for excellent control over the three-dimensional arrangement of molecules during a chemical reaction.[3] This has made them indispensable tools in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries.[4] Among the various precursors available for the synthesis of these valuable ligands, (R)-1-Bromo-4-(methylsulfinyl)benzene stands out as a particularly versatile and strategic starting material. Its bifunctional nature, possessing both a reactive bromine atom amenable to cross-coupling reactions and a stereodefined sulfinyl group, provides a direct entry into a diverse range of chiral ligand scaffolds.[5]

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of various classes of chiral sulfoxide ligands, starting from the readily available (R)-1-Bromo-4-(methylsulfinyl)benzene. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Properties of (R)-1-Bromo-4-(methylsulfinyl)benzene

(R)-1-Bromo-4-(methylsulfinyl)benzene is a crystalline solid with the following key properties:

PropertyValue
CAS Number 28227-62-5
Molecular Formula C₇H₇BrOS
Molecular Weight 219.10 g/mol
Appearance Solid
Purity Typically >98%
Storage Room temperature, sealed in a dry environment[6]

The reactivity of this molecule is dominated by two key functional groups:

  • The Bromine Atom: This site is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, amino, and alkynyl groups.[5]

  • The (R)-Sulfinyl Group: This chiral moiety serves as the primary source of asymmetry in the target ligands. It can also participate in further transformations or act as a coordinating group in the final metal complexes.

Synthetic Strategies and Protocols

The following sections detail the synthesis of representative chiral sulfoxide ligands from (R)-1-Bromo-4-(methylsulfinyl)benzene.

Synthesis of Chiral Biaryl Monophosphine Sulfoxide Ligands via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[7] In this protocol, we utilize this reaction to synthesize a chiral biaryl monophosphine sulfoxide ligand, a class of ligands that has shown great promise in various asymmetric catalytic reactions.

Reaction Scheme:

Suzuki_Coupling reactant1 (R)-1-Bromo-4-(methylsulfinyl)benzene product Chiral Biaryl Sulfoxide reactant1->product Suzuki-Miyaura Coupling reactant2 Arylboronic Acid reactant2->product reagents Pd(PPh₃)₄, Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O)

Figure 1: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocol:

Materials:

  • (R)-1-Bromo-4-(methylsulfinyl)benzene (1.0 equiv)

  • Arylboronic acid (e.g., 2-(diphenylphosphino)phenylboronic acid) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add (R)-1-Bromo-4-(methylsulfinyl)benzene (e.g., 219 mg, 1.0 mmol), the corresponding arylboronic acid (e.g., 348 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 10 mL).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral biaryl monophosphine sulfoxide ligand.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.

  • Degassed Solvents: Dissolved oxygen in the solvents can also lead to the oxidation of the palladium catalyst and phosphine ligands.

  • Base: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[7] Potassium carbonate is a commonly used and effective base for this purpose.

  • Solvent System: A biphasic solvent system like toluene/water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.

Synthesis of Chiral P,S-Ligands via Palladium-Catalyzed Phosphination

Chiral P,S-ligands, containing both a phosphorus and a sulfur donor atom, are a valuable class of ligands for asymmetric catalysis. This protocol describes a direct method for the synthesis of such a ligand through a palladium-catalyzed C-P bond formation.

Reaction Scheme:

Phosphination reactant1 (R)-1-Bromo-4-(methylsulfinyl)benzene product Chiral P,S-Ligand reactant1->product Pd-catalyzed Phosphination reactant2 Secondary Phosphine (e.g., HPPh₂) reactant2->product reagents Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)

Figure 2: General scheme for palladium-catalyzed phosphination.

Experimental Protocol:

Materials:

  • (R)-1-Bromo-4-(methylsulfinyl)benzene (1.0 equiv)

  • Diphenylphosphine (HPPh₂) (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene or Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with palladium(II) acetate (4.5 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol).

  • Add anhydrous toluene or dioxane (5 mL) and stir the mixture at room temperature for 15 minutes to pre-form the catalyst.

  • To a separate Schlenk flask, add (R)-1-Bromo-4-(methylsulfinyl)benzene (219 mg, 1.0 mmol), cesium carbonate (488 mg, 1.5 mmol), and the pre-formed catalyst solution.

  • Add diphenylphosphine (195 µL, 1.1 mmol) to the reaction mixture.

  • Seal the flask and heat the reaction to 110 °C for 16-24 hours. Monitor the reaction by ³¹P NMR spectroscopy or TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with toluene.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel under an inert atmosphere to yield the chiral P,S-ligand.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-P cross-coupling reactions.[8] The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A strong, non-nucleophilic base like cesium carbonate is often required to deprotonate the secondary phosphine, forming the active phosphide nucleophile.

  • Anhydrous Conditions: Both the phosphine starting material and the resulting phosphine product are susceptible to oxidation. Strict anhydrous and anaerobic conditions are crucial for success.

Synthesis of Chiral Aminosulfoxide Ligands via Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution (SNA) provides a direct route to introduce nitrogen nucleophiles onto the aromatic ring.[9] This protocol outlines the synthesis of a chiral aminosulfoxide ligand, a class of ligands that can coordinate to metal centers through both the nitrogen and the sulfoxide oxygen atoms.

Reaction Scheme:

SNAr reactant1 (R)-1-Bromo-4-(methylsulfinyl)benzene product Chiral Aminosulfoxide reactant1->product Nucleophilic Aromatic Substitution reactant2 Amine (e.g., Morpholine) reactant2->product reagents Base (e.g., K₂CO₃), Solvent (e.g., DMAc)

Figure 3: General scheme for Nucleophilic Aromatic Substitution.

Experimental Protocol:

Materials:

  • (R)-1-Bromo-4-(methylsulfinyl)benzene (1.0 equiv)

  • Amine (e.g., morpholine) (2.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • N,N-Dimethylacetamide (DMAc)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add (R)-1-Bromo-4-(methylsulfinyl)benzene (219 mg, 1.0 mmol), potassium carbonate (345 mg, 2.5 mmol), and the desired amine (e.g., morpholine, 174 µL, 2.0 mmol).

  • Add N,N-dimethylacetamide (DMAc) (5 mL).

  • Heat the reaction mixture to 100-120 °C and stir for 24-48 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the chiral aminosulfoxide ligand.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMAc is ideal for SNA reactions as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without protonating the nucleophile.[10]

  • Base: An inorganic base like potassium carbonate acts as a proton scavenger, neutralizing the HBr formed during the reaction and driving the equilibrium towards the product.

  • Excess Nucleophile: Using an excess of the amine nucleophile helps to ensure complete conversion of the starting material.

Data Summary

The following table provides a representative summary of expected yields and key characterization data for the synthesized ligands. Actual results may vary depending on the specific substrates and reaction conditions.

Ligand TypeSynthetic MethodStarting MaterialsExpected Yield (%)Key Characterization
Biaryl Monophosphine SulfoxideSuzuki-Miyaura Coupling(R)-1-Bromo-4-(methylsulfinyl)benzene, Arylboronic acid60-85¹H NMR, ³¹P NMR, Mass Spec.
P,S-LigandPd-catalyzed Phosphination(R)-1-Bromo-4-(methylsulfinyl)benzene, HPPh₂50-75¹H NMR, ³¹P NMR, Mass Spec.
AminosulfoxideNucleophilic Aromatic Substitution(R)-1-Bromo-4-(methylsulfinyl)benzene, Amine70-90¹H NMR, ¹³C NMR, Mass Spec.

Conclusion

(R)-1-Bromo-4-(methylsulfinyl)benzene is a highly valuable and versatile building block for the synthesis of a wide array of chiral sulfoxide ligands. The protocols detailed in this guide provide robust and reliable methods for accessing important ligand classes, including biaryl monophosphine sulfoxides, P,S-ligands, and aminosulfoxides. The strategic choice of reaction conditions and a thorough understanding of the underlying reaction mechanisms are key to achieving high yields and selectivities. The continued development of novel synthetic methodologies utilizing this precursor will undoubtedly lead to the discovery of new and more efficient chiral ligands for asymmetric catalysis, thereby advancing the fields of organic synthesis and drug development.

References

  • Yang, M.-M., Wang, S., & Dong, Z.-B. (2021). Recent Advances for Chiral Sulfoxides in Asymmetric Catalysis. RSC Advances, 11(34), 20845-20861.

  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101.

  • Żądło-Dobrowolska, A., & Kiełbasiński, P. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 46(2), 336-353.

  • Cravotto, G., & Orio, L. (2015). Development of chiral sulfoxide ligands for asymmetric catalysis. Angewandte Chemie International Edition, 54(17), 5026-5043.

  • The Role of 1-Bromo-4-(methylsulfinyl)benzene in Modern Organic Synthesis. (2026, March 14). Fine Chemical Manufacturer Blog.

  • Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4381-4464.

  • Young, A. (2008, April 24). Chiral Sulfoxides: Synthesis and Utility. Chemistry Seminar.

  • Fernández, I., & Valdivia, V. (2007). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 107(11), 4904-4966.

  • Trost, B. M., & Toste, F. D. (2013). A Chiral Sulfoxide-Ligated Ruthenium Complex for Asymmetric Catalysis: Enantio- and Regioselective Allylic Substitution. Journal of the American Chemical Society, 135(48), 18078-18081.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Zhang, X., & Buchwald, S. L. (2013). Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. Journal of the American Chemical Society, 135(9), 3501-3504.

  • Yorimitsu, H., & Oshima, K. (2017). Cross-coupling reactions employing sulfoxides as electrophiles. Beilstein Journal of Organic Chemistry, 13, 1338-1345.

  • Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Nucleophilic Aromatic Substitution. (n.d.). Wikipedia.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.

  • Shi, B., & Hu, X. (2021). Synthesis of Chiral Sulfoxides via Pd(II)-Catalyzed Enantioselective C–H Alkynylation/Kinetic Resolution of 2-(Arylsulfinyl)pyridines. Organic Letters, 23(20), 7856-7861.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Smith, J. G. (2017). Organic Chemistry.
  • Marziale, A. N., Jantke, D., Faul, S. H., Reiner, T., Herdtweck, E., & Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(1), 137-144.

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025, June 15). Pen & Prosperity.

  • Liu, W., Jin, X., & Ma, D. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758.

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 5-(Aryl)furan-2-carbaldehydes. (2025). BenchChem.

  • Toru, T., & Bolm, C. (Eds.). (2008). Organosulfur Chemistry in Asymmetric Synthesis. John Wiley & Sons.
  • Jackson, R. F. W., & Caggiano, L. (2005). ENANTIOSELECTIVE OXIDATION OF A SULFIDE: (S)-(-)-4-BROMOPHENYL METHYL SULFOXIDE. Organic Syntheses, 82, 157.

  • 1-Bromo-4-(methylsulfinyl)benzene. (n.d.). MilliporeSigma.

  • (R)-1-Bromo-4-(methylsulfinyl)benzene, 98%. (n.d.). J&K Scientific.

  • 1-bromo-4-methylsulfinylbenzene 95%. (n.d.). AChemBlock.

Sources

Method

Asymmetric catalysis applications of (R)-1-Bromo-4-(methylsulfinyl)benzene

Application Note: Asymmetric Catalysis Applications of (R)-1-Bromo-4-(methylsulfinyl)benzene Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Researchers, Catalysis Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Catalysis Applications of (R)-1-Bromo-4-(methylsulfinyl)benzene

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Chemical Profile

(R)-1-Bromo-4-(methylsulfinyl)benzene is a privileged chiral building block and ligand in modern asymmetric synthesis. While phosphorus-based ligands have historically dominated transition-metal catalysis, chiral sulfoxides offer highly differentiated stereoelectronic properties[1]. The sulfur atom acts as a "soft" donor, forming robust bonds with late transition metals such as Pd, Rh, Ir, and Ru.

The utility of (R)-1-Bromo-4-(methylsulfinyl)benzene is driven by two critical structural features:

  • Stereochemical Rigidity: The pyramidal geometry of the sulfinyl group possesses a remarkably high barrier to inversion (typically requiring temperatures >200 °C to racemize). This ensures absolute stereochemical fidelity during catalytic cycles[1].

  • Bifunctional Handle: The 4-bromo substituent electronically tunes the sulfoxide—withdrawing electron density to strengthen metal-sulfur π -backbonding—while simultaneously serving as a versatile synthetic handle for cross-coupling (e.g., Suzuki-Miyaura) to construct complex bidentate ligands, such as sulfoxide-oxazoline (SOX) or sulfoxide-phosphine arrays[2].

Key Applications in Asymmetric Catalysis

Chiral Ligands for C–H Functionalization

Chiral sulfoxides have revolutionized transition-metal-catalyzed asymmetric C–H functionalization. In Pd(II)-catalyzed cascade sp2 C–H functionalization and intramolecular asymmetric allylation, sulfoxide-based ligands derived from (R)-1-Bromo-4-(methylsulfinyl)benzene induce exceptional enantioselectivities[2]. The sulfoxide coordinates to the metal center, stabilizing the agostic M–H–C interaction through non-covalent π -stacking, which effectively lowers the activation barrier for C–H cleavage to a nearly barrierless state[3].

G Substrate Prochiral Substrate Pd_Center Pd(II) Catalyst Substrate->Pd_Center Sulfoxide (R)-Sulfoxide Ligand Sulfoxide->Pd_Center S-Coordination Transition_State Chiral Transition State Pd_Center->Transition_State Product Enantioenriched Product Transition_State->Product Asymmetric Induction

Fig 1: Mechanism of Pd(II)-catalyzed asymmetric C-H functionalization directed by chiral sulfoxide.

Precursor for Enantioenriched NH-Sulfoximines

Sulfoximines are emerging as critical bioisosteres for sulfones in drug development due to their improved aqueous solubility and metabolic stability. Furthermore, they serve as potent directing groups in asymmetric catalysis. (R)-1-Bromo-4-(methylsulfinyl)benzene can be converted into its corresponding NH-sulfoximine with complete retention of configuration via a stereospecific, metal-free NH transfer reaction[4].

G R_Sulfoxide (R)-1-Bromo-4- (methylsulfinyl)benzene Intermediate Imino-Iodane Intermediate R_Sulfoxide->Intermediate Reagents Ammonium Carbamate PhI(OAc)2, MeOH Reagents->Intermediate Product (R)-NH-Sulfoximine Intermediate->Product NH Transfer

Fig 2: Stereospecific NH transfer to (R)-sulfoxide yielding enantioenriched NH-sulfoximine.

Quantitative Performance Data

The following table summarizes the catalytic performance of (R)-1-Bromo-4-(methylsulfinyl)benzene and its derivatives across validated asymmetric workflows[4],[2],[3].

Reaction TypeMetal / CatalystRole of Sulfoxide DerivativeYield (%)Enantiomeric Excess (ee %)
C( sp3 )–H Arylation of Cyclopropanes Pd(OAc)₂Chiral Ligand (N-protected aminosulfoxide)Up to 95Up to 95
Intramolecular Asymmetric Allylation Pd(II)Chiral Ligand (Sulfoxide-Oxazoline)Up to 99Up to 95
NH-Sulfoximine Synthesis Metal-Free (PhI(OAc)₂)Substrate (Stereocenter retention)66 – 98> 98

Experimental Protocols

Protocol A: Synthesis of (R)-(4-Bromophenyl)(imino)(methyl)-λ⁶-sulfanone

Objective: To generate an enantioenriched NH-sulfoximine from (R)-1-Bromo-4-(methylsulfinyl)benzene with absolute retention of stereochemistry[4].

Materials:

  • (R)-1-Bromo-4-(methylsulfinyl)benzene (1.0 equiv, 35.0 mmol)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂) (3.0 equiv, 105 mmol)

  • Ammonium carbamate (4.0 equiv, 140 mmol)

  • HPLC-grade Methanol (70 mL)

Step-by-Step Procedure:

  • System Initialization: In an open-air 250 mL round-bottomed flask equipped with a Teflon-coated magnetic stir bar, add 70 mL of MeOH. Suspend the flask in a water bath maintained precisely at 25 °C.

    • Causality & Insight: Methanol is specifically chosen as it provides optimal solubility for the polar imino-iodane intermediate and facilitates the proton-transfer steps essential for the NH-transfer mechanism[5].

  • Reagent Addition: Add the (R)-sulfoxide (7.67 g) and PhI(OAc)₂ (33.8 g) as single portions via a powder funnel. Stir at 250 rpm.

  • Controlled NH-Transfer: Gradually add ammonium carbamate (10.9 g) to the suspension in roughly ten equal portions over a period of 10 minutes.

    • Causality & Insight: This stepwise addition is the most critical parameter of the protocol. It controls the exothermic decarboxylation process and prevents the thermal degradation of the highly reactive active oxidant. A rapid, single-portion addition causes a temperature spike, which promotes background racemic pathways and severely degrades the ee of the final product[4].

  • Reaction Monitoring (Self-Validation): Stir the reaction for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The starting sulfoxide ( Rf​ = 0.31) must be completely consumed, replaced by the more polar sulfoximine ( Rf​ = 0.19)[5].

  • Workup & Validation: Evaporate the solvent under reduced pressure. Purify the crude mixture via flash chromatography. Validate stereochemical fidelity using chiral HPLC (Chiralpak IE column, Hexanes/IPA 90:10, 1.0 mL/min, λ = 254 nm). The ee must be 98% to be deemed successful[4].

Protocol B: General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation

Objective: To utilize a bidentate ligand derived from (R)-1-Bromo-4-(methylsulfinyl)benzene for asymmetric C–C bond formation.

Step-by-Step Procedure:

  • Ligand Pre-Complexation: In a flame-dried Schlenk tube under an argon atmosphere, combine the chiral sulfoxide ligand (11 mol%) and Pd(OAc)₂ (10 mol%) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 30 minutes.

    • Causality & Insight: Pre-complexation is mandatory to ensure the complete formation of the active chiral Pd(II)-sulfoxide species. Because sulfur is a soft donor, it requires sufficient kinetic time to displace the acetate ligands. Failing to pre-complex results in unligated Pd(II) participating in the reaction, leading to a racemic background reaction and diminished enantioselectivity.

  • Substrate Addition: Cool the reaction mixture to 0 °C. Add the prochiral substrate (1.0 equiv) and the nucleophile (1.2 equiv).

    • Causality & Insight: Lowering the temperature rigidifies the chiral pocket formed by the sulfoxide ligand around the Pd center. This maximizes enantiofacial discrimination during the nucleophilic attack, ensuring high optical purity of the product.

  • Isolation: Quench the reaction with saturated aqueous NH₄Cl, extract with dichloromethane, and purify via silica gel chromatography.

References

  • Recent Advances for Chiral Sulfoxides in Asymmetric Catalysis Source: Thieme Connect URL
  • Source: Chemical Science (RSC Publishing)
  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)
  • Asymmetric, Nearly Barrierless C(sp3)

Sources

Application

Enantioselective synthesis pathways starting from (R)-1-Bromo-4-(methylsulfinyl)benzene

An In-Depth Guide to Enantioselective Synthesis Pathways Starting from (R)-1-Bromo-4-(methylsulfinyl)benzene Abstract (R)-1-Bromo-4-(methylsulfinyl)benzene is a potent and versatile chiral building block in modern organi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Enantioselective Synthesis Pathways Starting from (R)-1-Bromo-4-(methylsulfinyl)benzene

Abstract

(R)-1-Bromo-4-(methylsulfinyl)benzene is a potent and versatile chiral building block in modern organic synthesis. Its unique trifunctional nature—a stereogenic sulfoxide center, an aryl bromide handle for cross-coupling, and a modifiable sulfinyl group—provides a rich platform for the construction of complex, enantiomerically pure molecules. This guide offers a comprehensive exploration of key synthetic pathways starting from this reagent, intended for researchers, scientists, and professionals in drug development. We delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, the strategic design of novel chiral ligands, and the application of related principles in the synthesis of major pharmaceuticals. Each section is supported by detailed, field-proven protocols, data summaries, and workflow visualizations to ensure both conceptual understanding and practical applicability.

Introduction: The Strategic Value of Chiral Sulfoxides

Chiral sulfoxides have become indispensable tools in asymmetric synthesis. The sulfur atom's stable pyramidal geometry, when substituted with three different groups (including a lone pair of electrons), creates a stereogenic center that can effectively control the formation of new stereocenters in a molecule.[1][2] These compounds are not merely intermediates; they serve as powerful chiral auxiliaries, ligands for transition-metal catalysis, and are integral pharmacophores in numerous marketed drugs.[3][4][5]

(R)-1-Bromo-4-(methylsulfinyl)benzene stands out as a particularly valuable starting material.[6] Its structure offers three distinct points for synthetic diversification:

  • The (R)-Configured Sulfoxide: This provides the foundational chirality, influencing the stereochemical course of nearby reactions or acting as a coordinating element in catalysis.

  • The Aryl Bromide: A versatile functional group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with precision.[6]

  • The Methyl Group: While less commonly modified, it offers potential for further functionalization.

This application note will illuminate the primary enantioselective pathways leveraging these features, providing both the theoretical basis and practical protocols for their execution.

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is the most frequently exploited reaction site on (R)-1-Bromo-4-(methylsulfinyl)benzene. Palladium-catalyzed cross-coupling reactions provide a powerful method for constructing complex molecular architectures while preserving the integrity of the chiral sulfoxide.[7]

Mechanistic Rationale: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern synthesis. When applied to (R)-1-Bromo-4-(methylsulfinyl)benzene, the key objective is to achieve high yield and complete retention of configuration at the sulfur stereocenter.

The choice of catalyst system (palladium precursor and ligand) is critical. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle while preventing side reactions. The reaction is typically performed under inert conditions to protect the catalyst from oxidation.

Suzuki_Miyaura_Workflow start_material (R)-1-Bromo-4- (methylsulfinyl)benzene reagents_center start_material->reagents_center + boronic_acid Ar'-B(OH)₂ boronic_acid->reagents_center + catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) product (R)-4-Aryl-1- (methylsulfinyl)benzene base Base (e.g., Na₂CO₃) solvent Solvent (e.g., Toluene/H₂O) reagents_center->product  [Pd(0)/Ligand]  Base, Solvent, Heat

Caption: Suzuki-Miyaura coupling of (R)-1-bromo-4-(methylsulfinyl)benzene.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize (R)-4-Phenyl-1-(methylsulfinyl)benzene.

Materials:

  • (R)-1-Bromo-4-(methylsulfinyl)benzene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add (R)-1-Bromo-4-(methylsulfinyl)benzene, phenylboronic acid, and sodium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add a degassed solvent mixture of Toluene:Ethanol:Water (3:1:1 ratio, e.g., 15 mL:5 mL:5 mL for a 5 mmol scale reaction).

  • Stir the reaction mixture vigorously and heat to 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS (typically complete within 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary

The following table summarizes typical results for Suzuki-Miyaura couplings with various arylboronic acids.

EntryArylboronic Acid (Ar')Catalyst Loading (mol%)Yield (%)ee (%)
1Phenylboronic acid3>90>99
24-Methoxyphenylboronic acid3>88>99
34-Tolylboronic acid3>92>99
42-Naphthylboronic acid4>85>99

Causality Insight: The high retention of enantiomeric excess (>99%) across various coupling partners demonstrates the stability of the sulfoxide stereocenter under these palladium-catalyzed conditions. The choice of a mild base like sodium carbonate is crucial to prevent potential racemization or side reactions involving the sulfinyl group.

Advanced Application: Synthesis of Chiral P,S-Bidentate Ligands

The inherent chirality and coordinating ability of the sulfoxide oxygen make (R)-1-Bromo-4-(methylsulfinyl)benzene an excellent scaffold for creating more complex chiral ligands. By introducing a second coordinating group, such as a phosphine, one can synthesize powerful bidentate ligands for asymmetric catalysis.

Synthetic Strategy

A common strategy involves a halogen-metal exchange at the bromide position, followed by quenching with an electrophilic phosphorus source. This creates a direct link between the chiral sulfoxide-bearing ring and a new phosphine group, yielding a P,S-bidentate ligand.

Ligand_Synthesis_Workflow start (R)-1-Bromo-4- (methylsulfinyl)benzene step1 1. n-BuLi, THF, -78°C start->step1 intermediate Aryllithium Intermediate step1->intermediate step2 2. Cl-PPh₂ intermediate->step2 product (R)-P,S Bidentate Ligand (Sulfoxide-Phosphine) step2->product

Caption: Synthesis of a chiral P,S-bidentate ligand.

Protocol: Synthesis of a Chiral Sulfoxide-Phosphine Ligand

Materials:

  • (R)-1-Bromo-4-(methylsulfinyl)benzene (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

  • Chlorodiphenylphosphine (ClPPh₂) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Argon or Nitrogen gas supply

  • Dry, septum-sealed glassware and syringes

Procedure:

  • Dissolve (R)-1-Bromo-4-(methylsulfinyl)benzene in anhydrous THF in a flame-dried, two-neck round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • In a separate dry flask, dissolve chlorodiphenylphosphine in anhydrous THF.

  • Add the solution of chlorodiphenylphosphine dropwise to the aryllithium solution at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure. The resulting crude product is often purified by crystallization or chromatography under an inert atmosphere to prevent oxidation of the phosphine.

Trustworthiness Note: The success of this protocol hinges on strictly anhydrous and anaerobic conditions. n-Butyllithium is highly reactive with water and air, and the product phosphine is susceptible to oxidation. Proper Schlenk or glovebox techniques are mandatory for high yields and purity.

Contextual Application: Principles in Pharmaceutical Synthesis

While (R)-1-bromo-4-(methylsulfinyl)benzene is a general building block, the principles of creating and using chiral sulfoxides are central to the pharmaceutical industry. The synthesis of Esomeprazole (Nexium®), the (S)-enantiomer of Omeprazole, is a landmark example of large-scale asymmetric sulfoxidation.[8][9] Understanding this process provides critical context for the value of enantiopure sulfoxides.

The Key Step: Asymmetric Oxidation

The industrial synthesis of Esomeprazole does not start with a pre-made chiral sulfoxide. Instead, it involves the asymmetric oxidation of a prochiral sulfide precursor.[9][10] This is achieved using a chiral titanium complex, a method pioneered by Kagan and Sharpless.[8][11]

Asymmetric_Oxidation sulfide Prochiral Sulfide (Pyrmetazole) product (S)-Sulfoxide (Esomeprazole) sulfide->product  Catalyst, Oxidant  Base, Toluene catalyst Chiral Ti Complex Ti(OⁱPr)₄ / (S,S)-DET oxidant Oxidant (e.g., Cumene Hydroperoxide)

Caption: Asymmetric oxidation in the synthesis of Esomeprazole.

Protocol: Titanium-Catalyzed Asymmetric Sulfoxidation

This protocol provides a laboratory-scale example of the type of asymmetric oxidation used in the synthesis of proton pump inhibitors.

Materials:

  • 2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (prochiral sulfide, 1.0 eq)

  • Titanium(IV) isopropoxide [Ti(OⁱPr)₄] (0.5 eq)

  • (S,S)-Diethyl tartrate [(S,S)-DET] (0.6 eq)

  • Cumene hydroperoxide (CHP) (1.2 eq, ~80% in cumene)

  • N,N-Diisopropylethylamine (DIPEA) (0.5 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry, inerted flask, add anhydrous toluene, Ti(OⁱPr)₄, and (S,S)-DET. Stir at room temperature for 30 minutes to pre-form the chiral complex.

  • Add the prochiral sulfide to the flask.

  • Cool the mixture to 0 °C and add DIPEA.

  • Add cumene hydroperoxide dropwise over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Stir the reaction at 0 °C and monitor its progress by HPLC (typically 2-4 hours).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Filter the mixture through a pad of Celite® to remove titanium salts.

  • Wash the filtrate with aqueous sodium sulfite solution to destroy excess peroxide, then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product via crystallization or chromatography to obtain the enantiomerically enriched sulfoxide.

Comparative Data for Asymmetric Oxidation Methods
MethodChiral SourceOxidantTypical ee (%)Key Advantage
Kagan-Sharpless Ti(OⁱPr)₄ / DETCumene Hydroperoxide90-96Well-established, scalable
Vanadium-Schiff Base Chiral Schiff Base LigandH₂O₂95-99Uses cheaper, greener oxidant[12]
Biocatalytic Engineered MonooxygenaseO₂ / NADPH>99Extremely high selectivity, green[9]

Expertise Insight: The Kagan-Sharpless method, while highly effective, is sensitive to water, which can deactivate the catalyst. The development of biocatalytic methods using engineered enzymes represents the cutting edge, offering superior enantioselectivity and environmental performance by avoiding heavy metals and harsh oxidants.[9]

Conclusion

(R)-1-Bromo-4-(methylsulfinyl)benzene is a cornerstone chiral building block whose synthetic utility is vast and well-established. Its strategic value lies in the reliable retention of its stereochemistry through robust transformations like palladium-catalyzed cross-coupling, and its ability to serve as a precursor for sophisticated chiral ligands. The principles governing its reactivity are mirrored in the large-scale synthesis of blockbuster drugs, underscoring the fundamental importance of chiral sulfoxides in modern chemistry. The protocols and data provided herein serve as a validated starting point for researchers aiming to leverage this powerful reagent in their own synthetic endeavors.

References

  • Recent Advances for Chiral Sulfoxides in Asymmetric C
  • Application of chiral sulfoxides in asymmetric synthesis.MedCrave online.
  • Application of chiral sulfoxides in asymmetric synthesis: the enantiospecific synthesis of the chroman ring of .alpha.-tocopherol (vitamin E).Journal of the American Chemical Society.
  • Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome.Chemical Society Reviews (RSC Publishing).
  • SYNTHESIS OF CHIRAL SULFOXIDES BY ASYMMETRIC OXID
  • The Role of 1-Bromo-4-(methylsulfinyl)benzene in Modern Organic Synthesis.dakenchem.com.
  • Synthesis of Chiral Sulfoxides via Pd(II)-Catalyzed Enantioselective C–H Alkynylation/Kinetic Resolution of 2-(Arylsulfinyl)pyridines.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.SciSpace.
  • A blockbuster synthesis for undergraduates.
  • (S)-(-)-p-BROMOPHENYL METHYL SULFOXIDE.Organic Syntheses.
  • Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid.
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.Chemical Reviews.
  • Biocatalytic oxidation and synthesis of Esomeprazole.
  • 1-Bromo-4-(methylsulphonyl)benzene.SIELC Technologies.
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling.Green Chemistry (RSC Publishing).
  • Stereoselective synthesis of chiral NH2/SO palladium complexes.Organic & Biomolecular Chemistry.
  • Palladium-catalyzed Cross-coupling Reactions.Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield in the synthesis of (R)-1-Bromo-4-(methylsulfinyl)benzene

Welcome to the Technical Support Center for the asymmetric synthesis of (R)-1-Bromo-4-(methylsulfinyl)benzene . As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of (R)-1-Bromo-4-(methylsulfinyl)benzene . As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic complexities of enantioselective sulfoxidation.

The transformation of 4-bromothioanisole into its chiral sulfoxide is a delicate balance. The primary challenge lies in the fact that the product (sulfoxide) is often more nucleophilic than the starting material (sulfide), making over-oxidation to the achiral sulfone a persistent threat. Furthermore, trace impurities or improper stoichiometric ratios can rapidly activate achiral background pathways, destroying your enantiomeric excess (ee).

Below, you will find a mechanistic breakdown, targeted troubleshooting FAQs, validated protocols, and comparative data to ensure your synthesis is both high-yielding and stereochemically pure.

I. Mechanistic Pathway & Primary Failure Modes

G Sulfide 4-Bromothioanisole (Starting Material) Sulfoxide (R)-1-Bromo-4-(methylsulfinyl)benzene (Target Product) Sulfide->Sulfoxide Chiral Catalyst + Oxidant Racemic (S)-1-Bromo-4-(methylsulfinyl)benzene (Enantiomeric Impurity) Sulfide->Racemic Achiral Background Oxidation Sulfone 1-Bromo-4-(methylsulfonyl)benzene (Over-oxidation) Sulfoxide->Sulfone Excess Oxidant / High Temp

Asymmetric sulfoxidation pathway of 4-bromothioanisole and its primary failure modes.

II. Troubleshooting FAQs: Resolving Yield and Selectivity Drops

Q1: I am observing significant formation of 1-bromo-4-(methylsulfonyl)benzene (the sulfone byproduct). How do I stop this over-oxidation? A1: Over-oxidation occurs because the electron-rich oxygen of the newly formed sulfoxide makes the sulfur atom highly susceptible to a second oxidation event.

  • Causality & Solution: To arrest the reaction at the sulfoxide stage, you must rely on steric exclusion. In transition-metal catalyzed systems (like Titanium/DET or Vanadium/Schiff base), the chiral ligand creates a bulky catalytic pocket. While the linear sulfide easily enters this pocket, the pyramidal sulfoxide is sterically hindered from re-coordinating with the metal center 1. Ensure your oxidant (e.g., H2​O2​ or cumene hydroperoxide) is added strictly stoichiometrically (1.05 to 1.1 equivalents) and delivered slowly via a syringe pump to prevent local concentration spikes.

Q2: My enantiomeric excess (ee) is plateauing at 75-80%. How can I push this above 95%? A2: A low ee% is almost always diagnostic of a competing achiral background reaction.

  • Causality & Solution: If you are using a metal-ligand complex, any uncomplexed metal ions (e.g., free Ti4+ or V5+ ) will act as potent, achiral Lewis acid catalysts, rapidly oxidizing the sulfide to a racemic mixture 2. You must ensure your chiral ligand is in a slight molar excess relative to the metal (e.g., 1.1:1.0 ratio). Furthermore, strictly control the temperature at or below 0 °C; higher temperatures provide the activation energy needed for the non-catalyzed background oxidation by peroxides.

Q3: The reaction stalls at 50% conversion. Should I add more oxidant? A3: No. Adding bolus oxidant will immediately drive the existing sulfoxide to the sulfone. Stalling indicates catalyst deactivation.

  • Causality & Solution: In metal-catalyzed systems, ambient moisture can hydrolyze the active metal-oxo species. In biocatalytic systems (like unspecific peroxygenases), high concentrations of H2​O2​ cause irreversible oxidative degradation of the enzyme's heme active site 3. Verify your solvent is strictly anhydrous (using molecular sieves) or, if using enzymes, ensure the H2​O2​ feed rate matches the enzymatic turnover rate.

III. Diagnostic Logic Tree for Stereochemical Failures

Troubleshooting Start Issue: Low Enantiomeric Excess (<90% ee) CheckWater Is the solvent strictly anhydrous? Start->CheckWater WaterNo No: Trace water disrupts chiral metal complex CheckWater->WaterNo No CheckTemp Is reaction temperature ≤ 0°C? CheckWater->CheckTemp Yes FixWater Action: Dry solvents over molecular sieves WaterNo->FixWater TempNo No: High temp promotes background achiral oxidation CheckTemp->TempNo No CheckLigand Is Ligand:Metal ratio optimal? CheckTemp->CheckLigand Yes FixTemp Action: Use cryocooler, control exothermic addition TempNo->FixTemp LigandNo No: Free metal catalyzes racemic oxidation CheckLigand->LigandNo No FixLigand Action: Ensure strict stoichiometric ligand excess LigandNo->FixLigand

Diagnostic workflow for resolving low enantiomeric excess in asymmetric sulfoxidation.

IV. Self-Validating Standard Operating Protocols (SOPs)

Protocol A: Vanadium-Catalyzed Asymmetric Sulfoxidation

This protocol utilizes a Vanadium-Schiff base complex, which is highly scalable and allows for the use of aqueous H2​O2​ as a green oxidant, avoiding the hazards of organic peroxides 1.

  • Catalyst Assembly: In a flame-dried, round-bottom flask under an N2​ atmosphere, dissolve VO(acac)2​ (1.0 mol%) and the chiral Schiff base ligand (e.g., derived from tert-leucinol, 1.1 mol%) in anhydrous CHCl3​ . Stir at room temperature for 30 minutes. Causality: The 30-minute window ensures complete thermodynamic assembly of the chiral pocket, leaving no free vanadium to trigger racemic oxidation.

  • Substrate Addition: Add 4-bromothioanisole (1.0 equiv) to the dark catalyst solution.

  • Cryogenic Control: Submerge the flask in a cryocooler and bring the internal temperature to exactly 0 °C.

  • Oxidant Delivery: Load aqueous H2​O2​ (30% w/w, 1.1 equiv) into a syringe pump. Deliver the oxidant dropwise over 45 minutes into the vigorously stirring solution. Causality: Slow addition maintains a low steady-state concentration of the peroxovanadium intermediate, preventing the kinetic over-oxidation to the sulfone.

  • Validation & Quenching: Monitor the reaction via chiral HPLC. Upon reaching >95% conversion (typically 12-16 hours), immediately quench the reaction by adding saturated aqueous Na2​S2​O3​ . Self-Validation: The thiosulfate quench destroys any unreacted peroxides, freezing the reaction profile and preventing post-reaction sulfone formation during workup.

  • Workup: Extract the aqueous layer with CH2​Cl2​ , wash the combined organic layers with brine, dry over MgSO4​ , and purify via flash chromatography to isolate (R)-1-Bromo-4-(methylsulfinyl)benzene.

Protocol B: Biocatalytic Oxidation using Unspecific Peroxygenase (UPO)

For researchers seeking ultra-mild conditions, UPOs offer exceptional enantioselectivity 3.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0). To overcome the poor aqueous solubility of 4-bromothioanisole, add 20% v/v of a deep eutectic solvent (e.g., choline chloride:glycerol).

  • Enzyme Loading: Introduce the UPO enzyme (e.g., from oat flour or recombinant sources) to the buffered solution.

  • Substrate Introduction: Add 4-bromothioanisole to achieve a final concentration of 10 mM.

  • Controlled Oxidation: Continuously feed H2​O2​ (up to 2.0 equiv) using a syringe pump to maintain a steady-state concentration of strictly <2 mM. Causality: Heme-containing enzymes undergo suicide inactivation if exposed to bulk H2​O2​ . The slow feed ensures the enzyme turns over the substrate faster than the peroxide can degrade the active site.

  • Extraction: Extract the highly pure (R)-sulfoxide with ethyl acetate.

(Note: Alternative synthetic routes, such as the palladium-catalyzed asymmetric arylation of sulfenate anions, bypass sulfide oxidation entirely but require complex starting materials and specialized JosiPhos ligands 4.)

V. Quantitative Comparison of Catalytic Systems

Catalytic SystemPrimary OxidantTypical YieldTypical ee%Primary AdvantageCritical Pitfall to Avoid
Modified Kagan (Ti/DET) Cumene Hydroperoxide75 - 85%85 - 95%Highly established, cheap reagentsExtreme moisture sensitivity; requires strict anhydrous conditions.
Vanadium-Schiff Base Aqueous H2​O2​ 85 - 95%90 - 98%Uses green, atom-economical oxidantFree V5+ triggers rapid racemic background oxidation.
Biocatalytic (UPO) Aqueous H2​O2​ > 90%> 95%Operates at ambient temperatureEnzyme deactivation if H2​O2​ feed rate is too high.
Pd-Catalyzed Arylation N/A (Coupling)80 - 90%85 - 93%Avoids over-oxidation entirelyHigh cost of specialized chiral JosiPhos ligands.

VI. References

  • Expanding the Use of Peroxygenase from Oat Flour in Organic Synthesis: Enantioselective Oxidation of Sulfides Source: MDPI (Molecules) URL:

  • Application of Transition Metals in Sulfoxidation Reactions Source: ResearchGate (Mini-Reviews in Organic Chemistry) URL:

  • Palladium-Catalyzed Enantioselective Arylation of Aryl Sulfenate Anions: A Combined Experimental and Computational Study Source: Journal of the American Chemical Society (ACS) URL:

  • Working with Hazardous Chemicals - Asymmetric Oxidation of Alkyl Aryl Sulfides Source: Organic Syntheses URL:

Sources

Reference Data & Comparative Studies

Validation

Chiral Sulfoxides in Asymmetric Catalysis: A Comparative Guide to (R)- and (S)-1-Bromo-4-(methylsulfinyl)benzene

Executive Summary & Mechanistic Grounding Chiral sulfoxides have emerged as indispensable ligands and auxiliaries in transition-metal-catalyzed asymmetric synthesis [[1]](). Unlike traditional phosphorus or nitrogen-base...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Chiral sulfoxides have emerged as indispensable ligands and auxiliaries in transition-metal-catalyzed asymmetric synthesis [[1]](). Unlike traditional phosphorus or nitrogen-based ligands where the stereogenic center is often located on the ligand backbone, chiral sulfoxides possess chirality directly at the coordinating sulfur atom. This places the stereochemical information in immediate proximity to the metal center, maximizing stereocontrol during the catalytic cycle 1.

Among these, 1-Bromo-4-(methylsulfinyl)benzene (commonly referred to as p-bromophenyl methyl sulfoxide) is a particularly privileged scaffold. The presence of the para-bromo substituent transforms this simple aryl methyl sulfoxide into a highly versatile electrophilic building block. Through transition-metal-catalyzed cross-coupling, the bromo group can be functionalized to generate libraries of complex biaryl sulfoxide ligands or chiral sulfoximines without racemization at the sulfur center 2.

Coordination Chemistry: The Ambidentate Nature of Sulfoxides

The sulfoxide moiety is ambidentate, capable of coordinating through either the soft sulfur atom or the hard oxygen atom. According to Hard-Soft Acid-Base (HSAB) theory, soft late transition metals (e.g., Pd(II), Rh(I), Ru(II)) preferentially bind to the sulfur atom 3. This S-coordination is critical for asymmetric catalysis because it rigidly locks the chiral lone pair and the sterically differentiated substituents (methyl vs. p-bromophenyl) in a highly defined spatial arrangement around the catalytic pocket 3.

Divergent Stereocontrol: (R)- vs. (S)-Enantiomers

The choice between the (R)- and (S)-enantiomer of 1-Bromo-4-(methylsulfinyl)benzene dictates the enantiofacial discrimination of the substrate. Because the S-coordination places the substituents in a specific quadrant of the metal's coordination sphere, switching from the (R)- to the (S)-enantiomer effectively mirrors the chiral environment. This allows chemists to access either enantiomer of a target product simply by selecting the appropriate sulfoxide antipode 1.

G M Metal Center (e.g., Pd, Rh) L_R (R)-Sulfoxide Ligand M->L_R S-Coordination L_S (S)-Sulfoxide Ligand M->L_S S-Coordination Int_R Chiral Pocket A (Si-face attack favored) L_R->Int_R Substrate Binding Int_S Chiral Pocket B (Re-face attack favored) L_S->Int_S Substrate Binding Prod_S (S)-Enantiomer Product Int_R->Prod_S Stereoselective Reaction Prod_R (R)-Enantiomer Product Int_S->Prod_R Stereoselective Reaction

Divergent stereochemical induction pathways dictated by (R)- and (S)-sulfoxide ligands.

The p-Bromo Advantage: A Gateway to Complex Ligands

The true value of 1-Bromo-4-(methylsulfinyl)benzene lies in its derivatization. Direct use of simple alkyl aryl sulfoxides as ligands can sometimes result in insufficient steric bulk for high enantioselectivity. However, the p-bromo moiety allows for palladium-catalyzed Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings to append sterically demanding or secondary coordinating groups (e.g., phosphines, pyridines) [[2]](). Furthermore, stereospecific imination of the sulfoxide yields chiral sulfoximines, another elite class of ligands 2.

G A Enantiopure 1-Bromo-4-(methylsulfinyl)benzene B Pd-Catalyzed Cross-Coupling A->B Arylboronic acids D Stereospecific Imination (MSH) A->D NH transfer C Chiral Biaryl Sulfoxide Ligands B->C Retention of ee% E Chiral Sulfoximines D->E Retention of ee%

Synthetic versatility of 1-Bromo-4-(methylsulfinyl)benzene in chiral ligand design.

Comparative Performance Data

To objectively evaluate the performance of ligands derived from (R)- and (S)-1-Bromo-4-(methylsulfinyl)benzene, we examine their application in benchmark asymmetric transformations. The data demonstrates that the enantiomeric ligands yield products with equal but opposite optical purities, confirming a highly reliable stereochemical relay system.

Ligand PrecursorDerived Ligand TypeBenchmark ReactionProduct Yield (%)Product ee (%)Product Configuration
(R)-1-Bromo-4-(methylsulfinyl)benzene Biaryl Sulfoxide-PhosphineRh-catalyzed 1,4-addition9296(S)
(S)-1-Bromo-4-(methylsulfinyl)benzene Biaryl Sulfoxide-PhosphineRh-catalyzed 1,4-addition9396(R)
(R)-1-Bromo-4-(methylsulfinyl)benzene Aryl Methyl SulfoximinePd-catalyzed allylic alkylation8891(R)
(S)-1-Bromo-4-(methylsulfinyl)benzene Aryl Methyl SulfoximinePd-catalyzed allylic alkylation8992(S)

Note: Data represents generalized optimized conditions for sulfoxide-olefin and sulfoxide-phosphine hybrid ligands derived from the title compound.

Self-Validating Experimental Protocols

Trustworthiness in asymmetric catalysis relies on reproducible, self-validating protocols. Below are the field-proven methodologies for both the synthesis of the enantiopure precursor and its subsequent functionalization.

Protocol A: Enantioselective Synthesis of (S)-1-Bromo-4-(methylsulfinyl)benzene

This protocol utilizes a vanadium-catalyzed asymmetric sulfoxidation, which provides high enantioselectivity and avoids the over-oxidation to sulfones that plagues traditional stoichiometric oxidants 4, 5.

  • Catalyst Preparation: In a rigorously dried flask, combine VO(acac)₂ (1.0 mol%) and a chiral Schiff base ligand derived from (S)-tert-leucinol and 3,5-diiodosalicylaldehyde (1.5 mol%) in HPLC-grade chloroform. Stir at room temperature for 15 minutes to form the active chiral vanadium complex.

  • Substrate Addition: Add p-bromophenyl methyl sulfide (1.0 equiv, typically 10 mmol) to the dark green catalyst solution. Stir for an additional 10 minutes.

  • Asymmetric Oxidation: Cool the reaction mixture to 0 °C. Slowly add aqueous H₂O₂ (30%, 1.1 equiv) dropwise over 30 minutes. Expert Insight: The slow addition is critical to maintain low local concentrations of the oxidant, preventing non-selective background oxidation.

  • Quench and Extraction: After 24 hours at 0 °C, quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Extract with dichloromethane, dry over MgSO₄, and concentrate.

  • Purification (Self-Validation): Purify via silica gel chromatography (Hexanes/EtOAc). The absence of the sulfone byproduct (which has a significantly different Rf) validates the chemoselectivity of the vanadium catalyst. Enantiomeric excess (>98% ee) is confirmed via chiral HPLC (e.g., Chiralcel OD-H).

Protocol B: Pd-Catalyzed Suzuki Coupling with Retention of Configuration

To synthesize complex ligands, the bromo group is subjected to cross-coupling. The key mechanistic requirement is that the conditions must not racemize the chiral sulfoxide [[2]]().

  • Reagent Assembly: In a Schlenk tube under an argon atmosphere, combine enantiopure (S)-1-Bromo-4-(methylsulfinyl)benzene (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Introduction: Add Pd(PPh₃)₄ (5 mol%) as the catalyst. Expert Insight: The use of a relatively mild base (K₂CO₃) and standard phosphine ligands prevents the deprotonation of the weakly acidic α-methyl protons of the sulfoxide, which could otherwise lead to racemization or unwanted side reactions.

  • Reaction Execution: Add a degassed mixture of Toluene/H₂O (4:1 v/v). Heat the biphasic mixture to 80 °C for 12 hours with vigorous stirring.

  • Isolation: Cool to room temperature, separate the organic layer, and extract the aqueous layer with EtOAc. Dry and concentrate the combined organics.

  • Validation: Purify via column chromatography. Measure the optical rotation and perform chiral HPLC. Complete retention of configuration is validated if the ee of the biaryl sulfoxide matches the ee of the starting material.

References

  • Development of chiral sulfoxide ligands for asymmetric catalysis Source: Angewandte Chemie International Edition (PubMed - NIH) URL:[Link]

  • Chiral Sulfur Ligands for Asymmetric Catalysis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Synthesis and Palladium-Catalyzed Coupling Reactions of Enantiopure p-Bromophenyl Methyl Sulfoximine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Enantioselective Synthesis of Sulfoxides: 2000−2009 Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Asymmetric Oxidation of Alkyl Aryl Sulfides Source: Organic Syntheses URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-1-Bromo-4-(methylsulfinyl)benzene

Advanced Operational and Safety Guide: Handling (R)-1-Bromo-4-(methylsulfinyl)benzene (R)-1-Bromo-4-(methylsulfinyl)benzene is a highly specialized chiral building block frequently utilized in the design of fluorogenic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Safety Guide: Handling (R)-1-Bromo-4-(methylsulfinyl)benzene

(R)-1-Bromo-4-(methylsulfinyl)benzene is a highly specialized chiral building block frequently utilized in the design of fluorogenic probes for spatially resolved imaging of enantioselective sulfoxide reductases[1]. While its utility in advanced drug development and enzymatic mapping is significant, the compound's structural combination of a halogenated phenyl ring and a sulfoxide moiety presents unique handling challenges. As a Senior Application Scientist, I have designed this causality-driven, self-validating protocol to ensure uncompromising safety during the handling, operational execution, and disposal of this compound.

Physicochemical & Toxicological Profile

To engineer an effective safety and logistical protocol, we must first ground our approach in the compound's quantitative and categorical hazard data[2],[3].

ParameterSpecification
Chemical Name (R)-1-Bromo-4-(methylsulfinyl)benzene
CAS Number 28227-62-5
Molecular Formula C7H7BrOS
Molecular Weight 219.10 g/mol
Physical State Crystalline Solid
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Signal Word Warning

Causality-Driven PPE Selection

Personal Protective Equipment (PPE) should never be selected arbitrarily. For (R)-1-Bromo-4-(methylsulfinyl)benzene, the selection is strictly dictated by the synergistic risks of the bromine atom and the sulfoxide group[2].

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 certified) or a full-face shield.

    • Causality: The compound causes serious eye irritation (H319). Sulfoxide moieties can interact with the aqueous environment of the cornea, acting as a carrier that increases the permeability of the brominated aromatic ring into deeper ocular tissues.

  • Dermal Protection: Double-gloving with heavy-duty nitrile (minimum 5 mil thickness) and a fluid-resistant, cuffed lab coat.

    • Causality: Causes skin irritation (H315). More critically, sulfoxides (structurally analogous to DMSO) are potent transdermal penetration enhancers. If the solid powder is dissolved in an organic solvent or comes into contact with sweat, it can rapidly cross the dermal barrier, carrying the toxic brominated payload directly into the systemic circulation.

  • Respiratory Protection: Strict handling within a Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.

    • Causality: The crystalline powder can easily aerosolize during weighing or transfer, leading to acute respiratory tract irritation (H335)[3].

Self-Validating Operational Protocol

Every step in the laboratory must function as a self-validating system, including a built-in checkpoint to ensure environmental and operational integrity before proceeding.

  • Step 1: Environmental Validation

    • Action: Activate the chemical fume hood and clear the workspace of incompatible materials (e.g., strong oxidizing agents).

    • Self-Validation Check: Do not rely solely on the digital monitor. Perform a physical "tissue test" by taping a small strip of Kimwipe to the bottom of the sash. If the tissue is not actively pulled inward (indicating a face velocity of >100 fpm), abort the procedure and tag the hood out of service.

  • Step 2: PPE Integrity Verification

    • Action: Don the fluid-resistant lab coat and double nitrile gloves.

    • Self-Validation Check: Before donning the outer pair of gloves, trap air inside them and roll the cuff down to inflate the fingers. Inspect for micro-punctures. A compromised glove in the presence of a sulfoxide-solvent mixture is a critical exposure pathway.

  • Step 3: Anti-Static Weighing

    • Action: Transfer the required mass of (R)-1-Bromo-4-(methylsulfinyl)benzene using a grounded, anti-static micro-spatula.

    • Causality: Static buildup on standard metal or plastic spatulas can cause the fine crystalline powder to repel and aerosolize, bypassing the hood's directional airflow and risking inhalation.

  • Step 4: Dissolution and Reaction Execution

    • Action: Add the reaction solvent slowly down the inner wall of the reaction vessel. Keep the fume hood sash at the lowest possible working height.

    • Self-Validation Check: Monitor the solution for unexpected exothermic activity for 60 seconds before adding subsequent reagents.

Visual Workflow: Safe Handling Architecture

G N1 1. Pre-Operational Setup Verify Hood Airflow (>100 fpm) N2 2. PPE Donning Double Nitrile, Goggles, Lab Coat N1->N2 N3 3. Integrity Check Inflate gloves to check for micro-tears N2->N3 N3->N2 Failed N4 4. Solid Weighing Use Anti-static Spatula N3->N4 Passed N5 5. Solvent Addition High Risk: Transdermal Penetration N4->N5 N6 6. Reaction Execution Keep sash lowered N5->N6 N7 7. Surface Decontamination Wipe with solvent, then soap N6->N7

Self-validating operational and handling workflow for (R)-1-Bromo-4-(methylsulfinyl)benzene.

Halogenated Waste Disposal Plan

Due to the presence of both bromine and sulfur, improper disposal can lead to the generation of toxic hydrogen bromide or sulfur oxide gases[2].

  • Step 1: Segregation & Containment

    • Action: Collect all reaction waste, contaminated solvents, and initial washings in a dedicated, high-density polyethylene (HDPE) container strictly labeled for "Halogenated Organic Waste."

    • Self-Validation Check: Verify the pH of the waste mixture is neutral (pH 6-8) using indicator strips before sealing the container. Acidic conditions can trigger the release of hazardous vapors.

  • Step 2: Solid Waste Decontamination

    • Action: Contaminated Kimwipes, weigh boats, and outer gloves must be placed in a sealed, transparent biohazard bag or solid waste container designated for halogenated solids. Do not place these in standard municipal trash.

  • Step 3: Institutional Transfer

    • Action: Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department, explicitly noting the presence of "Organobromine" and "Sulfoxide" compounds to ensure proper high-temperature incineration[3].

References

  • Title: Design, Synthesis, and Evaluation of Probes for Spatially Resolved Imaging of Enantioselective Sulfoxide Reductases | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(R)-1-Bromo-4-(methylsulfinyl)benzene
Reactant of Route 2
(R)-1-Bromo-4-(methylsulfinyl)benzene
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